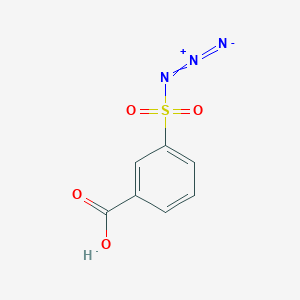

3-Azidosulfonylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-azidosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O4S/c8-9-10-15(13,14)6-3-1-2-5(4-6)7(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNPNQZOGITHGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385221 | |

| Record name | 3-Azidosulfonylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15980-11-7 | |

| Record name | 3-(Azidosulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15980-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azidosulfonylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015980117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Azidosulfonylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-azidosulfonylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Azidosulfonylbenzoic Acid: Properties, Synthesis, and Applications in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Azidosulfonylbenzoic acid is a heterobifunctional chemical reagent of significant interest in the fields of bioconjugation, chemical biology, and drug development. Its unique molecular architecture, featuring a carboxylic acid and a sulfonyl azide group on a benzene ring, allows for sequential or orthogonal conjugation to different molecular entities. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-azidosulfonylbenzoic acid, with a particular focus on its role as a crosslinking agent and its utility in the construction of complex biomolecular architectures.

Introduction: The Versatility of a Heterobifunctional Linker

3-Azidosulfonylbenzoic acid belongs to a class of chemical tools known as heterobifunctional crosslinkers. These reagents possess two distinct reactive groups, enabling the covalent linkage of two different molecules. The strategic placement of a carboxylic acid and a sulfonyl azide on the same aromatic scaffold provides researchers with a versatile platform for a variety of bioconjugation strategies.

The carboxylic acid moiety can be readily activated to react with primary amines, such as those found on the side chains of lysine residues in proteins or on amine-modified oligonucleotides. The sulfonyl azide group, on the other hand, is a precursor to a highly reactive nitrene intermediate upon photolysis or can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). This dual reactivity makes 3-azidosulfonylbenzoic acid an invaluable tool for creating well-defined bioconjugates with diverse applications, from probing protein-protein interactions to developing targeted drug delivery systems.

Physicochemical Properties

| Property | Value | Source/Reference |

| Chemical Formula | C₇H₅N₃O₄S | (Predicted) |

| Molecular Weight | 227.20 g/mol | |

| CAS Number | 15980-11-7 | |

| Appearance | White to off-white solid (Predicted) | General knowledge of similar compounds |

| Melting Point | 180 °C (decomposition) | |

| Solubility | Soluble in many organic solvents (e.g., DMF, DMSO, THF) and aqueous base. (Predicted) | General knowledge of benzoic acid and sulfonyl azides |

| Storage Temperature | 2-8°C |

Synthesis and Purification

The synthesis of 3-Azidosulfonylbenzoic acid is typically achieved through a two-step process starting from benzoic acid. The initial step involves the sulfonation of benzoic acid to produce 3-sulfobenzoic acid, which is then converted to the corresponding sulfonyl chloride. The final step is the conversion of the sulfonyl chloride to the sulfonyl azide.

Synthesis of 3-(Chlorosulfonyl)benzoic Acid

The precursor, 3-(chlorosulfonyl)benzoic acid, can be synthesized by the chlorosulfonation of benzoic acid using an excess of chlorosulfonic acid.[1]

Workflow for the Synthesis of 3-(Chlorosulfonyl)benzoic Acid:

Figure 1: Synthesis of the 3-(chlorosulfonyl)benzoic acid precursor.

Synthesis of 3-Azidosulfonylbenzoic Acid

The conversion of the sulfonyl chloride to the sulfonyl azide is achieved by reacting 3-(chlorosulfonyl)benzoic acid with an azide salt, typically sodium azide, in a suitable solvent.[2]

Experimental Protocol: Synthesis of 3-Azidosulfonylbenzoic Acid

-

Dissolution: Dissolve 3-(chlorosulfonyl)benzoic acid in a suitable organic solvent such as acetone or tetrahydrofuran (THF).

-

Addition of Azide: Add a solution of sodium azide in water to the reaction mixture. An excess of sodium azide is typically used to ensure complete conversion.

-

Reaction: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous residue is then acidified with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Reaction Scheme:

Figure 2: Conversion of the sulfonyl chloride to the sulfonyl azide.

Spectroscopic Characterization

While specific, experimentally verified spectra for 3-Azidosulfonylbenzoic acid are not widely published, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the four protons on the benzene ring. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the seven carbon atoms. The carboxyl carbon will be the most downfield signal (δ > 165 ppm). The aromatic carbons will appear in the range of δ 125-145 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include a strong, broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and a strong, characteristic asymmetric stretch for the azide group (N₃) around 2100-2150 cm⁻¹.[3] The S=O stretches of the sulfonyl group will appear in the region of 1300-1400 cm⁻¹ and 1150-1200 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (227.20 g/mol ). Fragmentation patterns would likely involve the loss of N₂ from the azide group and the loss of the carboxyl group.

Handling and Safety Considerations

Aryl sulfonyl azides are energetic compounds and should be handled with caution.[4] While generally more stable than smaller organic azides, they can decompose, sometimes explosively, upon heating or exposure to shock.[4]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[5]

-

Ventilation: Work in a well-ventilated fume hood.[5]

-

Scale: Handle the smallest possible quantities of the material.

-

Heat and Shock: Avoid heating the solid material, and protect it from shock and friction.[4]

-

Storage: Store in a cool, dark, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[5] Recommended storage is at 2-8°C.

-

Disposal: Dispose of azide-containing waste according to institutional safety guidelines. Quenching with a reducing agent may be necessary.

Applications in Research and Drug Development

The dual reactivity of 3-Azidosulfonylbenzoic acid makes it a powerful tool for a variety of applications in bioconjugation and drug development.

Protein Crosslinking

The carboxylic acid can be activated (e.g., with EDC/NHS) to form an amide bond with lysine residues on a protein.[6] The azide group can then be used to crosslink to another protein or biomolecule containing an alkyne via click chemistry or to a non-specific C-H bond upon photolysis. This allows for the study of protein-protein interactions and the stabilization of protein complexes.

Workflow for Protein Crosslinking:

Figure 3: General workflow for protein crosslinking using 3-azidosulfonylbenzoic acid.

Peptide and Oligonucleotide Conjugation

The carboxylic acid can be used to conjugate the linker to the N-terminus of a peptide or an amine-modified oligonucleotide.[4] The azide can then be used to attach a variety of functionalities, such as fluorescent dyes, imaging agents, or drug molecules, via click chemistry. This approach is valuable for creating targeted probes and therapeutic agents.

Surface Modification and Immobilization

3-Azidosulfonylbenzoic acid can be used to modify surfaces that have been functionalized with amines. The azide group is then available for the immobilization of biomolecules containing an alkyne, which is useful for the development of biosensors and microarrays.

Conclusion

3-Azidosulfonylbenzoic acid is a versatile heterobifunctional crosslinker with significant potential in bioconjugation and drug development. Its ability to link amine-containing molecules with alkyne-containing molecules or to perform photoaffinity labeling provides researchers with a powerful tool for constructing complex biomolecular architectures. While handling requires appropriate safety precautions due to the energetic nature of the azide group, its utility in creating specific and stable bioconjugates makes it a valuable reagent in the modern chemical biology toolbox. Further research into its specific applications and the full characterization of its properties will undoubtedly expand its use in innovative research and therapeutic development.

References

-

ResearchGate. The thermal decomposition of benzoic acid. ResearchGate. [Link]

-

University of Pittsburgh. Safe Handling of Azides. University of Pittsburgh. [Link]

-

ResearchGate. Direct synthesis of sulfonyl azides from sulfonic acids. ResearchGate. [Link]

-

PMC. Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives. PMC. [Link]

-

Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid. Wiley Online Library. [Link]

-

PubChemLite. 3-azidosulfonylbenzoic acid (C7H5N3O4S). PubChemLite. [Link]

-

MDPI. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein. MDPI. [Link]

- Google Patents. 4-halo-3-sulfamoylbenzamides and methods of preparing the same.

- Google Patents. Preparation method of sulfonyl azide compounds.

-

School of Chemistry, University College Dublin. SOP For Handling Azides And Other Potentially Explosive Materials. University College Dublin. [Link]

-

ResearchGate. Chemical Reagents for PROTEIN MODIFICATION Third Edition. ResearchGate. [Link]

-

PMC. Azides in the Synthesis of Various Heterocycles. PMC. [Link]

-

ResearchGate. Fig. S10 1 H NMR of Benzyl Azide. ResearchGate. [Link]

-

NIST WebBook. Benzoic acid, 3-methyl-. NIST WebBook. [Link]

-

UNM Chemistry. Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). UNM Chemistry. [Link]

-

University of Surrey. The Formation and Acid-Catalysed Decomposition of Azides Derived from Activated Olefins. University of Surrey. [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

-

PMC. Combining Non-canonical Amino Acid Mutagenesis and Native Chemical Ligation for Multiply Modifying Proteins. PMC. [Link]

- Google Patents. Thickening agents comprising a crosslinked polymer powder.

-

SpectraBase. 3-Hydroxy-benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Wikipedia. Sodium azide. Wikipedia. [Link]

-

ResearchGate. Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. ResearchGate. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

- Google Patents. Synthesis method of sodium azide.

-

UNM Chemistry. Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry. [Link]

-

PubChem. Benzoic acid, 4-(azidosulfonyl)-. PubChem. [Link]

-

PMC. Late-stage modification of peptides and proteins at cysteine with diaryliodonium salts. PMC. [Link]

-

MDPI. Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. MDPI. [Link]

-

MDPI. Effect of Citric Acid Cross Linking on the Mechanical, Rheological and Barrier Properties of Chitosan. MDPI. [Link]

-

MDPI. 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]

-

PubChem. 3-Nitrobenzoic acid. PubChem. [Link]

-

PubMed. Preparation and Properties of Crosslinked Quaternized Chitosan-Based Hydrogel Films Ionically Bonded with Acetylsalicylic Acid for Biomedical Materials. PubMed. [Link]

-

SpectraBase. 3-Phenoxy-benzoic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

NIST WebBook. Benzoic acid, 3-amino-. NIST WebBook. [Link]

-

NIST WebBook. Benzoic acid, 3-nitro-. NIST WebBook. [Link]

-

NIST WebBook. Benzoic acid, 3-hydroxy-. NIST WebBook. [Link]

Sources

- 1. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. researchgate.net [researchgate.net]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. artscimedia.case.edu [artscimedia.case.edu]

- 6. mdpi.com [mdpi.com]

3-Azidosulfonylbenzoic acid synthesis and purification

An In-Depth Technical Guide to the Synthesis and Purification of 3-Azidosulfonylbenzoic Acid

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, purification, and characterization of 3-azidosulfonylbenzoic acid. This bifunctional molecule is a valuable reagent in chemical biology and medicinal chemistry, often utilized as a photo-crosslinking agent and a building block in the synthesis of complex molecules. The protocols and insights presented herein are grounded in established chemical principles to ensure technical accuracy and practical applicability.

Strategic Overview: The Synthetic Pathway

The most common and reliable synthetic route to 3-azidosulfonylbenzoic acid involves a two-step process. The strategy hinges on the initial formation of a key intermediate, 3-(chlorosulfonyl)benzoic acid, which is subsequently converted to the target azide. This approach is favored due to the ready availability of starting materials and the generally high efficiency of each transformation.

The overall workflow can be visualized as follows:

Caption: Synthetic workflow for 3-azidosulfonylbenzoic acid.

Synthesis of the Key Precursor: 3-(Chlorosulfonyl)benzoic Acid

The synthesis of 3-(chlorosulfonyl)benzoic acid is a critical first step. While direct chlorosulfonation of benzoic acid is possible, it can lead to isomeric impurities. A more controlled and widely adopted method proceeds via the diazotization of 3-aminobenzoic acid.

Rationale Behind the Diazotization Route

The use of 3-aminobenzoic acid as the starting material provides excellent regiochemical control. The amino group at the meta position directs the subsequent sulfonyl chloride group to the desired location, avoiding the formation of ortho and para isomers that can complicate purification. Diazotization converts the primary amine into a diazonium salt, which is an excellent leaving group (N₂) and can be readily displaced by a sulfonyl-containing group in a Sandmeyer-type reaction.[1][2][3]

Experimental Protocol: Synthesis of 3-(Chlorosulfonyl)benzoic Acid

Materials:

-

3-Aminobenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(II) Chloride (CuCl₂)

-

Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅)

-

Glacial Acetic Acid

-

Ice

Step-by-Step Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 3-aminobenzoic acid in a mixture of concentrated hydrochloric acid and water.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change.[4]

-

Stir the mixture for an additional 15-20 minutes at this temperature.

-

-

Introduction of the Sulfonyl Group (Sandmeyer Reaction):

-

In a separate reaction vessel, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(II) chloride.

-

Slowly add the cold diazonium salt solution to the SO₂/acetic acid mixture. Vigorous evolution of nitrogen gas will be observed. Allow the reaction to proceed until gas evolution ceases. This step forms the intermediate 3-sulfobenzoic acid.

-

-

Chlorination to the Sulfonyl Chloride:

-

After the Sandmeyer reaction is complete, the resulting 3-sulfobenzoic acid is converted to the sulfonyl chloride.[5]

-

Carefully add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to the reaction mixture.

-

Gently heat the mixture under reflux until the reaction is complete (monitored by TLC or the cessation of HCl gas evolution).

-

Cool the reaction mixture and pour it onto crushed ice. The solid 3-(chlorosulfonyl)benzoic acid will precipitate.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

Synthesis of 3-Azidosulfonylbenzoic Acid

The conversion of the sulfonyl chloride to the sulfonyl azide is a nucleophilic substitution reaction. The azide ion (N₃⁻) from sodium azide acts as the nucleophile, displacing the chloride from the sulfonyl chloride group.[6][7]

Causality in Experimental Design

-

Solvent Choice: A mixture of acetone and water is often used. Acetone solubilizes the organic sulfonyl chloride, while water dissolves the inorganic sodium azide, facilitating the reaction between the two phases.

-

Temperature Control: The reaction is typically run at room temperature or with gentle warming. Excessive heat should be avoided as sulfonyl azides can be thermally unstable.

-

Stoichiometry: A slight excess of sodium azide is used to ensure complete conversion of the sulfonyl chloride.

Experimental Protocol: Synthesis of 3-Azidosulfonylbenzoic Acid

Materials:

-

3-(Chlorosulfonyl)benzoic acid

-

Sodium Azide (NaN₃)

-

Acetone

-

Deionized Water

Step-by-Step Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the crude 3-(chlorosulfonyl)benzoic acid in acetone.

-

In a separate beaker, prepare a solution of sodium azide in deionized water.

-

Slowly add the sodium azide solution to the acetone solution of the sulfonyl chloride with vigorous stirring at room temperature.[7]

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature for several hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting sulfonyl chloride spot.

-

-

Work-up and Isolation:

-

Once the reaction is complete, pour the mixture into a larger volume of cold water or ice.

-

The 3-azidosulfonylbenzoic acid will precipitate out of the solution.

-

Collect the crude product by vacuum filtration.

-

Wash the solid with cold water to remove any unreacted sodium azide and other water-soluble impurities.

-

Purification

Purification is paramount to obtaining a high-quality final product suitable for downstream applications. Recrystallization is the most effective method for purifying 3-azidosulfonylbenzoic acid.

The Principle of Recrystallization

Recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.[8][9] Upon slow cooling, the desired compound crystallizes out in a pure form, leaving the impurities dissolved in the mother liquor.

Experimental Protocol: Recrystallization

Materials:

-

Crude 3-azidosulfonylbenzoic acid

-

Ethanol/Water or similar suitable solvent system

-

Hot plate

-

Erlenmeyer flasks

Step-by-Step Procedure:

-

Solvent Selection: A mixture of ethanol and water is often a good starting point.

-

Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture until the solid just dissolves.[10][11]

-

Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.[9]

-

Collection: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Characterization and Quality Control

Confirming the identity and purity of the synthesized 3-azidosulfonylbenzoic acid is essential.

| Technique | Purpose | Expected Observations |

| Melting Point | Purity Assessment | A sharp melting point indicates high purity. |

| FT-IR Spectroscopy | Functional Group Identification | Strong, characteristic azide (N₃) stretch at ~2130 cm⁻¹; S=O stretches for the sulfonyl group at ~1370 and ~1170 cm⁻¹; C=O stretch for the carboxylic acid at ~1700 cm⁻¹.[12][13][14] |

| ¹H NMR | Structural Elucidation | Aromatic protons will appear in the 7.5-8.5 ppm region with characteristic splitting patterns. The carboxylic acid proton will be a broad singlet at a higher chemical shift (>10 ppm).[15] |

| ¹³C NMR | Carbon Skeleton Confirmation | Distinct signals for the aromatic carbons and the carbonyl carbon of the carboxylic acid (~165-170 ppm).[16] |

| Mass Spectrometry | Molecular Weight Confirmation | The molecular ion peak corresponding to the mass of 3-azidosulfonylbenzoic acid should be observed. |

Critical Safety Considerations

Working with azides requires strict adherence to safety protocols.

-

Sodium Azide (NaN₃):

-

High Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin.[17][18] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[19]

-

Explosive Hazard: Sodium azide can form highly explosive heavy metal azides with metals like lead, copper, silver, and mercury. Avoid contact with metal spatulas and drainpipes.[20]

-

Reaction with Acid: Contact with acid liberates highly toxic and explosive hydrazoic acid (HN₃) gas.[17] All waste containing sodium azide must be handled as hazardous waste and neutralized appropriately before disposal.[21]

-

-

Sulfonyl Azides:

-

Potential for Explosion: Organic azides, including sulfonyl azides, are potentially explosive and can be sensitive to heat, shock, and friction.[6][7] Avoid heating the solid material excessively. Always work behind a blast shield, especially during initial syntheses and when working on a larger scale.

-

Caption: Key safety protocols for handling azides.

References

-

Kiani, A., et al. (2014). Direct synthesis of sulfonyl azides from sulfonic acids. ResearchGate. Available at: [Link]

-

Veisi, H., et al. (2011). Sulfonyl azide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

-

Convenient synthesis of sulfonyl azides using PEG-400 as an efficient and eco-friendly reaction medium. (2013). Taylor & Francis Online. Available at: [Link]

- Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof. (1995). Google Patents. US5387711A.

-

3,5-Dihydroxybenzoic acid. Organic Syntheses. Available at: [Link]

- Preparation of methylsulfonylbenzoic acids. (1998). Google Patents. CN1038584C.

-

Convenient synthesis of sulfonyl azides using PEG-400 as an efficient and eco-friendly reaction medium. (2013). ResearchGate. Available at: [Link]

-

Stevens, M. Y., et al. (2014). Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments. Journal of Organic Chemistry, 79(11), 4826-31. Available at: [Link]

-

1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

- Process for the preparation of optically active 3-azido-carboxylic acid. (2007). Google Patents. DE102005061575A1.

-

Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety, University of California, Berkeley. Available at: [Link]

-

Direct Observation of a Sulfonyl Azide Excited State and Its Decay Processes by Ultrafast Time-Resolved IR Spectroscopy. (2012). Journal of the American Chemical Society. Available at: [Link]

-

Recrystallization Lab Procedure of Benzoic Acid. (2020). YouTube. Available at: [Link]

-

Safe Handling. Division of Research Safety, University of Illinois. Available at: [Link]

-

Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. SciRP.org. Available at: [Link]

-

Benzenesulfonyl chloride. Organic Syntheses. Available at: [Link]

- Process for the preparation of 3-sulfobenzoic acid and its alkali salts. (1996). Google Patents.

-

The calculated and experimental FTIR spectra of [4-(Sulfonylazide)phenyl]-1-azide. ResearchGate. Available at: [Link]

-

Recrystallization of Benzoic Acid. University of Missouri–St. Louis. Available at: [Link]

- Process for the preparation of 3-nitrobenzenesulfonyl chloride. (1995). Google Patents. US5436370A.

-

The Recrystallization of Benzoic Acid. College of Saint Benedict and Saint John's University. Available at: [Link]

-

Lab Safety Guideline: Sodium Azide. The University of Tennessee Health Science Center. Available at: [Link]

-

Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016). ResearchGate. Available at: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Direct observation of a sulfonyl azide excited state and its decay processes by ultrafast time-resolved IR spectroscopy. (2012). PubMed. Available at: [Link]

-

Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. (2019). ResearchGate. Available at: [Link]

- Process for the production and purification of benzoic acid. (1974). Google Patents. US3816523A.

- One step diazotization coupling process. (1976). Google Patents. US3941768A.

-

Safety Data Sheet: Sodium azide. Carl ROTH. Available at: [Link]

-

Sulfonyl Azides as Precursors in Ligand-Free Palladium-Catalyzed Synthesis of Sulfonyl Carbamates and Sulfonyl Ureas and Synthesis of Sulfonamides. (2015). The Journal of Organic Chemistry. Available at: [Link]

-

Experimental high-resolution solid-state 13 C NMR data for the 1:1... ResearchGate. Available at: [Link]

-

Recrystallisation of benzoic acid. (2022). YouTube. Available at: [Link]

-

Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Quest Journals. Available at: [Link]

-

Sodium azide - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

-

Synthesis of 3-Methoxy-benzene sulfonic acid chloride. PrepChem.com. Available at: [Link]

-

3-Amino-benzoic acid. SpectraBase. Available at: [Link]

-

Recrystallization Benzoic Acid. Scribd. Available at: [Link]

-

3-Ethylbenzoicacid. Automated Topology Builder (ATB) and Repository. Available at: [Link]

-

Diazotisation. Organic Chemistry Portal. Available at: [Link]

-

3-CARBOXY-BENZENESULFONYL CHLORIDE - Physico-chemical Properties. ChemBK. Available at: [Link]

Sources

- 1. scirp.org [scirp.org]

- 2. questjournals.org [questjournals.org]

- 3. Diazotisation [organic-chemistry.org]

- 4. prepchem.com [prepchem.com]

- 5. US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. westfield.ma.edu [westfield.ma.edu]

- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. rsc.org [rsc.org]

- 17. ehs.wisc.edu [ehs.wisc.edu]

- 18. uthsc.edu [uthsc.edu]

- 19. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 20. nj.gov [nj.gov]

- 21. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to 3-Azidosulfonylbenzoic Acid: Synthesis, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Azidosulfonylbenzoic acid is a bifunctional linker molecule of significant interest in the fields of chemical biology, drug development, and materials science. Its unique architecture, featuring a carboxylic acid and a sulfonyl azide group on a central benzene ring, allows for sequential or orthogonal conjugation to a wide array of molecular entities. This guide provides a comprehensive overview of 3-azidosulfonylbenzoic acid, detailing its fundamental chemical properties, a robust synthesis protocol, and in-depth methodologies for its application in bioconjugation and click chemistry. Authored from the perspective of a Senior Application Scientist, this document emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations essential for its effective and safe utilization in a research setting.

Core Molecular Attributes

3-Azidosulfonylbenzoic acid is an aromatic compound characterized by two key functional groups: a carboxylic acid at the 1-position and an azidosulfonyl group at the 3-position of the benzene ring. This strategic placement of functional groups allows for versatile applications in molecular assembly and bioconjugation.

Molecular Formula and Weight

The chemical structure of 3-azidosulfonylbenzoic acid is defined by the following formula and molecular weight:

| Property | Value | Source |

| Chemical Formula | C₇H₅N₃O₄S | [1][2] |

| Molecular Weight | 227.20 g/mol | [3] |

| Monoisotopic Mass | 227.00008 Da | [1] |

Physicochemical Properties

The physicochemical properties of 3-azidosulfonylbenzoic acid are crucial for its handling, storage, and application. While experimental data for this specific molecule is sparse, properties can be inferred from its constituent functional groups and related analogs.

| Property | Predicted Value/Information | Justification/Reference |

| Appearance | White to off-white crystalline powder | Based on related benzoic acid derivatives. [4] |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, acetone) and aqueous base. Limited solubility in water. | The carboxylic acid group imparts some water solubility, which is enhanced at basic pH. The aromatic ring and sulfonyl azide group favor solubility in organic solvents. |

| Stability | Potentially explosive; sensitive to heat, shock, and light. | Organic azides, particularly those with a low carbon-to-nitrogen ratio, are known to be energetic materials. [5] |

Synthesis of 3-Azidosulfonylbenzoic Acid

The synthesis of 3-azidosulfonylbenzoic acid is a two-step process commencing with the readily available starting material, benzoic acid. The first step involves the chlorosulfonation of the aromatic ring, followed by the conversion of the resulting sulfonyl chloride to a sulfonyl azide.

Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid

This initial step introduces the sulfonyl chloride functionality onto the benzoic acid backbone.

Protocol:

-

In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser with a gas outlet connected to a trap for acidic gases.

-

To the flask, add benzoic acid.

-

Carefully and slowly add an excess of chlorosulfonic acid to the benzoic acid with stirring. The reaction is exothermic.

-

Heat the reaction mixture, for example at 100°C, for a sufficient time to ensure complete reaction (e.g., 45 minutes).

-

After cooling to room temperature, the reaction mixture is cautiously quenched by slowly pouring it onto crushed ice with vigorous stirring.

-

The precipitated product, 3-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration.

-

The solid is washed with cold water to remove any remaining acid.

-

The product is then dried under vacuum to yield 3-(chlorosulfonyl)benzoic acid as a white to off-white solid.

Step 2: Synthesis of 3-Azidosulfonylbenzoic Acid

The sulfonyl chloride is then converted to the corresponding sulfonyl azide via nucleophilic substitution with sodium azide.

Protocol:

EXTREME CAUTION IS ADVISED FOR THIS STEP DUE TO THE POTENTIAL FOR EXPLOSION AND THE TOXICITY OF SODIUM AZIDE.

-

In a fume hood and behind a blast shield, dissolve the 3-(chlorosulfonyl)benzoic acid in a suitable solvent such as acetone or a mixture of acetone and water.

-

In a separate flask, prepare a solution of sodium azide in water.

-

Cool the solution of the sulfonyl chloride in an ice bath.

-

Slowly add the sodium azide solution dropwise to the stirred, cooled solution of 3-(chlorosulfonyl)benzoic acid.

-

After the addition is complete, allow the reaction to stir at a low temperature (e.g., 0-5°C) for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with cold water, and the product is extracted with an organic solvent (e.g., ethyl acetate). Note: Avoid using chlorinated solvents like dichloromethane or chloroform, as they can form explosive compounds with azides. [6]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure at low temperature to yield the crude 3-azidosulfonylbenzoic acid.

-

Purification can be achieved by recrystallization, avoiding high temperatures.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-azidosulfonylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet pattern in the aromatic region (typically δ 7.5-8.5 ppm). The electron-withdrawing nature of both the carboxylic acid and the sulfonyl azide groups will shift these protons downfield compared to benzene (δ 7.34 ppm).

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm), and its position can be concentration and solvent dependent.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the key functional groups in 3-azidosulfonylbenzoic acid.

-

Azide (N₃) Stretch: A strong, sharp absorption band is expected in the region of 2100-2160 cm⁻¹. This is a characteristic peak for the azide functional group.

-

Sulfonyl (SO₂) Stretches: Two strong absorption bands are expected for the asymmetric and symmetric stretching of the S=O bonds, typically around 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹, respectively.

-

Carboxylic Acid (COOH) Stretches: A broad O-H stretching band will be present in the region of 2500-3300 cm⁻¹, and a strong C=O stretching band will appear around 1700-1725 cm⁻¹.

Applications in Bioconjugation and Click Chemistry

The bifunctional nature of 3-azidosulfonylbenzoic acid makes it a versatile tool for covalently linking molecules. The carboxylic acid can be activated to react with primary amines, such as those on the side chains of lysine residues in proteins, while the azide group can participate in highly specific "click" reactions.

Protocol for Protein Labeling

This protocol outlines a general two-step strategy for labeling a protein with an alkyne-functionalized molecule using 3-azidosulfonylbenzoic acid.

Step 1: Amine Conjugation (Protein Modification)

-

Activation of Carboxylic Acid: In a microcentrifuge tube, dissolve 3-azidosulfonylbenzoic acid in an appropriate organic solvent (e.g., DMF or DMSO). Add a molar excess of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS) to activate the carboxylic acid, forming an NHS ester.

-

Protein Reaction: Prepare a solution of the target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Add the activated 3-azidosulfonylbenzoic acid solution to the protein solution. The molar ratio of the linker to the protein should be optimized for the desired degree of labeling.

-

Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 1-4 hours).

-

Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against the appropriate buffer. The result is an azide-functionalized protein.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Prepare Click Reagents:

-

Prepare a stock solution of the alkyne-functionalized molecule (e.g., a fluorescent dye or drug) in DMSO.

-

Prepare a stock solution of a copper(I) source, such as copper(II) sulfate (CuSO₄), and a reducing agent, such as sodium ascorbate (prepare fresh).

-

Prepare a stock solution of a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

-

-

Click Reaction:

-

In a microcentrifuge tube, to the azide-functionalized protein in buffer, add a molar excess of the alkyne-functionalized molecule.

-

Add the THPTA solution.

-

Initiate the reaction by adding the sodium ascorbate solution followed by the CuSO₄ solution.

-

-

Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours.

-

Final Purification: Purify the final protein conjugate using size-exclusion chromatography or another suitable protein purification method to remove the catalyst, excess reagents, and unreacted alkyne molecule.

Safety and Handling

Aryl sulfonyl azides, including 3-azidosulfonylbenzoic acid, are energetic compounds and must be handled with extreme caution. [5]

-

Explosion Hazard: Organic azides can be sensitive to heat, shock, friction, and static discharge. Always handle with non-metal spatulas and use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood and behind a blast shield, especially when working with quantities greater than a few milligrams.

-

Toxicity: Sodium azide, a reagent in the synthesis, is highly toxic. Handle with appropriate containment and PPE.

-

Incompatible Materials: Avoid contact of azides with strong acids (can form highly toxic and explosive hydrazoic acid), heavy metals and their salts (can form explosive metal azides), and chlorinated solvents. [6]

-

Storage: Store 3-azidosulfonylbenzoic acid in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.

-

Waste Disposal: Azide-containing waste should be handled as hazardous waste according to institutional guidelines. Never dispose of azides down the drain, as they can react with lead or copper plumbing to form explosive metal azides. [7]

Conclusion

3-Azidosulfonylbenzoic acid is a powerful and versatile bifunctional linker for researchers in chemistry and biology. Its well-defined structure allows for precise control over the conjugation of diverse molecular entities. By understanding its chemical properties, employing robust synthetic and purification protocols, and adhering to strict safety guidelines, scientists can effectively leverage this compound to advance research in drug delivery, diagnostics, and the creation of novel biomaterials. The methodologies and insights provided in this guide are intended to empower researchers to confidently and safely incorporate 3-azidosulfonylbenzoic acid into their experimental workflows.

References

-

PubChem. Compound Summary for CID 2828992, 3-azidosulfonylbenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 86999, Benzoic acid, 4-(azidosulfonyl)-. National Center for Biotechnology Information. [Link]

-

University of Pittsburgh, Department of Environmental Health and Safety. Safe Handling of Azides. [Link]

-

School of Chemistry, University College Dublin. SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

-

UNM Chemistry. Standard Operating Procedure Safe Handling of Azido Compounds. [Link]

Sources

- 1. PubChemLite - 3-azidosulfonylbenzoic acid (C7H5N3O4S) [pubchemlite.lcsb.uni.lu]

- 2. 3-Azidosulfonylbenzoic acid | C7H5N3O4S | CID 2828992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 4-(azidosulfonyl)- | C7H5N3O4S | CID 86999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 4025-64-3: 3-(Chlorosulfonyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 5. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Bridging Proximity and Function with Dual-Action Chemistry

An In-Depth Technical Guide to the Reactivity of an-Azidosulfonylbenzoic Acid with Amino Acids

In the intricate cellular machinery, transient and stable protein interactions form the bedrock of biological function. To decipher these complex networks, researchers require tools that can capture these interactions with spatial and temporal precision. An-azidosulfonylbenzoic acid and its derivatives represent a sophisticated class of hetero-bifunctional crosslinking agents designed for this very purpose. These molecules are molecular probes engineered with a dual-action mechanism: a chemically reactive moiety for specific, controlled conjugation and a photo-activatable group for capturing proximate molecules on demand.[1]

At its core, the an-azidosulfonylbenzoic acid scaffold consists of a benzoic acid ring functionalized with an azidosulfonyl group. The true utility of this compound is realized when the carboxylic acid is activated—typically as an N-hydroxysuccinimide (NHS) ester—and the aryl azide group is leveraged for its photo-reactivity.[2][3] This unique combination allows for a powerful two-step experimental design: first, the specific and stable labeling of a "bait" protein through its primary amines, followed by light-induced, non-specific crosslinking to any nearby "prey" molecules.[4][5] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the reactivity of this class of reagents with amino acids, the causality behind experimental protocols, and the framework for their successful application in biological discovery.

Chapter 1: The Molecular Architecture and Dual Reactivity

The efficacy of an-azidosulfonylbenzoic acid as a crosslinker is rooted in its distinct chemical functionalities, which can be triggered under orthogonal conditions. This allows for a level of experimental control that is crucial for generating meaningful data on molecular interactions.

The Two Reactive Arms

The standard structure, such as 3-azidosulfonylbenzoic acid, possesses two key functional groups that dictate its reactivity.[6]

-

The Thermochemical Arm (Carboxyl Group): The carboxylic acid on the benzoic ring is the anchor point for the first, chemically-driven reaction. By itself, it has low reactivity towards amino acid side chains under physiological conditions. Its utility is unlocked by converting it into a more reactive species, most commonly an N-hydroxysuccinimide (NHS) ester .[3][7] This activated ester is highly susceptible to nucleophilic attack by primary amines, such as the ε-amino group of a lysine residue, forming a stable and covalent amide bond.[2] This reaction proceeds efficiently at a physiological pH range of 7-9.[2]

-

The Photochemical Arm (Aryl Azide Group): The azidosulfonyl moiety contains an aryl azide, a group that is chemically inert and stable in the absence of light.[4] This inertness is a critical feature, as it allows for the completion of the amine-labeling reaction and subsequent purification steps without premature crosslinking. Upon exposure to ultraviolet (UV) light (typically 254-365 nm), the aryl azide is excited, leading to the rapid extrusion of nitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate.[5] This short-lived nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds or addition to double bonds, resulting in the formation of a covalent crosslink with nearly any adjacent molecule.[4] An alternative pathway involves ring expansion of the nitrene, which then reacts with nucleophiles like primary amines.[2]

Visualization of the Dual Reactivity Pathway

The sequential and distinct nature of these two reactions is the cornerstone of the experimental design. The first step creates a specific probe, while the second step captures a snapshot of its molecular environment at a precise moment.

Chapter 2: Reaction Dynamics with Specific Amino Acid Residues

While the NHS ester provides specificity for primary amines, the photo-activated nitrene is characterized by its promiscuity. Understanding the hierarchy of these reactions is key to interpreting crosslinking results.

The Primary Target: Lysine

The side chain of lysine terminates in a primary amine (ε-amino group) that is typically protonated (-NH₃⁺) at physiological pH.[8] However, a small but significant fraction exists in the unprotonated, nucleophilic state (-NH₂), which readily attacks the electrophilic carbonyl carbon of the NHS ester. This targeted reaction is the foundation of the initial labeling step.

-

Mechanism: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the lysine's nitrogen atom attacks the ester, forming a tetrahedral intermediate. Subsequently, the stable N-hydroxysuccinimide leaving group is eliminated, resulting in the formation of a robust amide bond.

-

Kinetics and Conditions: The reaction rate is dependent on pH, as a higher pH increases the population of the more reactive, unprotonated amine.[9] However, very high pH (>9.0) can accelerate the competing hydrolysis of the NHS ester, where water acts as the nucleophile. Therefore, a pH range of 7.2 to 8.5 is often the optimal compromise. The half-life of a typical Sulfo-NHS ester in aqueous solution at room temperature is on the order of minutes to hours, necessitating that the crosslinker be prepared fresh and used promptly.[10]

Secondary Targets via Photoreactivity

Once the bait protein is labeled and incubated with its potential binding partners, UV activation triggers the second, non-specific crosslinking event. The high reactivity of the nitrene intermediate means it will react with the first suitable functional group it encounters.

-

Cysteine: The thiol group (-SH) of cysteine is a strong nucleophile and can be a target for the nitrene or its ring-expanded isomer.[11]

-

Tryptophan, Tyrosine, Phenylalanine: The aromatic side chains of these residues are electron-rich and can react with the electrophilic nitrene.

-

Aliphatic Residues (Leucine, Isoleucine, Valine, etc.): The most remarkable feature of nitrenes is their ability to insert directly into carbon-hydrogen (C-H) bonds, which are ubiquitous in virtually all amino acid side chains.[4] This makes the photo-reaction truly "non-specific" and ideal for proximity labeling, as it does not depend on the presence of a particular functional group, only on spatial closeness.

Data Presentation: Reactivity Summary

The following table summarizes the reactivity of the two arms of an azidosulfonylbenzoic acid NHS ester with the functional groups of common amino acid side chains.

| Amino Acid | Side Chain Functional Group | Reactivity with NHS Ester (Thermochemical) | Reactivity with Aryl Nitrene (Photochemical) |

| Lysine | Primary Amine (-NH₂) | High (Primary Target) | High |

| Arginine | Guanidinium | Low | Moderate |

| Histidine | Imidazole | Low | Moderate |

| Cysteine | Thiol (-SH) | None | High |

| Methionine | Thioether | None | Moderate (C-H Insertion) |

| Tryptophan | Indole | None | High |

| Tyrosine | Phenol | None | High |

| Ser/Thr | Hydroxyl (-OH) | None | Moderate |

| Asp/Glu | Carboxylate (-COO⁻) | None | Low |

| Asn/Gln | Amide | None | Moderate (N-H Insertion) |

| Aliphatics | Alkyl | None | Moderate (C-H Insertion) |

Chapter 3: Experimental Protocols for Crosslinking Studies

A successful crosslinking experiment relies on a meticulously executed protocol. The following provides a generalized, step-by-step methodology for a two-step label transfer experiment using a water-soluble derivative like Sulfo-SBED, a trifunctional reagent that includes a biotin label for downstream detection and purification.[2][10][12]

Protocol: Two-Step Biotin Label Transfer Crosslinking

Methodology Details:

-

Reagent and Protein Preparation:

-

Immediately before use, dissolve the azidosulfonylbenzoic acid derivative (e.g., Sulfo-SBED) in an appropriate solvent like DMSO or water.[10] Do not store the reagent in solution, as the NHS ester will readily hydrolyze.[10]

-

Ensure the purified "bait" protein is in a buffer free of primary amines (e.g., Tris, glycine). Phosphate-buffered saline (PBS) or HEPES buffer at pH 7.2-8.0 are excellent choices.

-

-

Bait Protein Labeling:

-

Combine the protein and the crosslinker. A 10- to 50-fold molar excess of crosslinker over protein is a common starting point, but this must be optimized.

-

Incubate at room temperature for 30-60 minutes or on ice for 2 hours.

-

-

Removal of Non-reacted Crosslinker:

-

It is critical to remove any free, unreacted crosslinker to prevent it from labeling the "prey" sample directly. This is achieved using a desalting column or dialysis against the chosen interaction buffer.[10]

-

-

Interaction Step:

-

Combine the now-labeled bait protein with the complex biological sample containing the putative "prey" protein(s) (e.g., a cell lysate or another purified protein).

-

Allow sufficient time for the biological interaction to occur, typically 1-2 hours at 4°C.

-

-

Photoactivation:

-

Place the sample in a suitable vessel (e.g., a microcentrifuge tube or petri dish) on ice to dissipate heat generated by the UV lamp.

-

Irradiate with a long-wave UV source (e.g., 365 nm) for 5-15 minutes. The optimal time and distance from the lamp should be determined empirically. Perform this step in a controlled environment to ensure reproducibility.

-

-

Analysis:

-

The crosslinked sample can be analyzed directly by SDS-PAGE, where a new, higher-molecular-weight band corresponding to the bait-prey complex should appear.

-

If using a biotinylated crosslinker, the "transfer" of the biotin label to the prey protein can be confirmed by Western blotting using a streptavidin conjugate.

-

For identification of the prey protein, the biotinylated complexes can be enriched on streptavidin-coated beads, eluted, and analyzed by mass spectrometry.

-

Chapter 4: Causality and Self-Validating Experimental Design

The robustness of a crosslinking study lies not just in the protocol but in the reasoning behind it. Each step is designed to answer a specific question and validate the results.

-

Expertise & Experience - Why a Two-Step Protocol? The separation of the amine-reactive and photo-reactive steps provides crucial temporal control.[5] It ensures that the specific "bait" protein is labeled first. The non-specific crosslinking is then initiated only after the bait has had time to find its biological partners. This design minimizes the random crosslinking of unrelated proteins and directly links the captured "prey" to the "bait," enhancing the trustworthiness of the identified interaction.

-

Trustworthiness - The Importance of Controls: A self-validating experiment must include critical controls:

-

No UV Control: A parallel reaction that is not exposed to UV light. Any "prey" protein identified in this sample has likely bound non-specifically to the purification resin, not through a covalent crosslink.

-

No Bait Control: A reaction containing the prey mixture and the crosslinker, but no bait protein, subjected to UV light. This control identifies proteins that are non-specifically labeled by any residual crosslinker that was not removed after the first step.

-

Competitive Binding Control: If a known inhibitor of the bait-prey interaction exists, its inclusion should lead to a significant reduction in the crosslinked product. This provides strong evidence that the crosslink is capturing a specific biological interaction.

-

-

Authoritative Grounding - Buffer and Reagent Choice: The choice of buffer is a critical parameter derived from understanding the underlying chemistry. As established, amine-containing buffers like Tris are incompatible with the NHS-ester reaction.[10] Similarly, the decision to dissolve the reagent in an organic solvent like DMSO before diluting into an aqueous buffer is based on its limited aqueous solubility and the need to prevent hydrolysis before it can react with the protein.[10] This attention to chemical causality is the hallmark of a robust and reproducible protocol.

Conclusion

An-azidosulfonylbenzoic acid and its derivatives are powerful tools for the modern protein scientist. Their dual-reactivity allows for a controlled and sequential approach to covalently capture protein-protein interactions. By first leveraging the well-defined, amine-specific reactivity of an NHS ester and then the promiscuous, proximity-based reactivity of a photo-generated nitrene, researchers can confidently identify both stable and transient interaction partners. The success of these experiments hinges on a deep understanding of the underlying chemical principles, from reaction kinetics and buffer compatibility to the logic of a multi-step, controlled workflow. When applied with rigor, this class of crosslinkers can provide invaluable, high-resolution insights into the dynamic protein networks that govern life.

References

-

PubChem. 3-azidosulfonylbenzoic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. Reactivity of α-amino acids in the N-acylation with benzoic acid esters in aqueous dioxane. [Link]

-

National Center for Biotechnology Information. Generation of a Cysteine Sulfinic Acid Analog for Incorporation in Peptides Using Solid Phase Peptide Synthesis. PubMed. [Link]

-

PubChem. 4-Azidosalicylic acid N-hydroxysuccinimide ester. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. Chemical cross-linking with mass spectrometry: A tool for systems structural biology. PMC. [Link]

-

National Center for Biotechnology Information. Chemical Crosslinking of Acid Soluble Collagen Fibres. PubMed. [Link]

-

Longdom Publishing. “ESI-MSBioinformatics Studies on Crosslinking of αA-Crystallin and Lysozyme using a New Small Aryl Azido-N-HydroxySuccinimidyl Heterobifunctional Crosslinker based on a Metabolite of the Alternative Kynurenine Pathway”. [Link]

-

Organic Syntheses. 3,5-Dihydroxybenzoic acid. [Link]

-

YouTube. General Reactivity of Amino Acids. [Link]

-

ResearchGate. Mechanism of action of lysine. [Link]

-

Royal Society of Chemistry. α-Vinyl azide–cysteine click coupling reaction enabled bioorthogonal peptide/protein modification. Organic Chemistry Frontiers. [Link]

-

MDPI. Effect of Citric Acid Cross Linking on the Mechanical, Rheological and Barrier Properties of Chitosan. [Link]

-

National Center for Biotechnology Information. Biotin-transfer from a trifunctional crosslinker for identification of cell surface receptors of soluble protein ligands. PMC. [Link]

-

Wiley Online Library. Synthesis of peptides with cysteine sulfinic acid via the cysteine methoxybenzyl sulfone. [Link]

-

The Biochemist. Lysine biochemistry & reactivity - emphasis on its charge & nucleophilic ability to form bonds. [Link]

-

National Center for Biotechnology Information. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. PMC. [Link]

-

National Center for Biotechnology Information. Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. PMC. [Link]

- Google Patents.

-

Royal Society of Chemistry. Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid. Organic & Biomolecular Chemistry. [Link]

-

National Center for Biotechnology Information. Self-crosslinking hyaluronic acid hydrogel as an enteroprotective agent for the treatment of inflammatory bowel disease. PubMed. [Link]

-

National Center for Biotechnology Information. Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions. PMC. [Link]

-

Wikipedia. Benzoic acid. [Link]

-

YouTube. 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. [Link]

-

CaltechAUTHORS. Alpha-aminoadipic acid: A product of lysine metabolism. [Link]

-

bioRxiv. Proteome-Wide Photo-Crosslinking Enables Residue-Level Visualization of Protein Interaction Networks in vivo. [Link]

-

Patsnap Synapse. What is the mechanism of Aztreonam lysine? [Link]

-

ACS Publications. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry. [Link]

-

National Center for Biotechnology Information. Cysteine sulfenic acid as an intermediate in disulfide bond formation and non-enzymatic protein folding. PMC. [Link]

-

MDPI. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. [Link]

-

National Center for Biotechnology Information. A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition. PMC. [Link]

-

ResearchGate. “ESI-MSBioinformatics Studies on Crosslinking of αA-Crystallin and Lysozyme using a New Small Aryl Azido-N-HydroxySuccinimidyl Heterobifunctional Crosslinker based on a Metabolite of the Alternative Kynurenine Pathway”. [Link]

-

Interchim. Label transfer crosslinkers Sulfo-SBED. [Link]

-

National Center for Biotechnology Information. A key role for lysine residues in amyloid β-protein folding, assembly, and toxicity. PubMed. [Link]

-

Royal Society of Chemistry. Photo-induced covalent cross-linking for the analysis of biomolecular interactions. Chemical Society Reviews. [Link]

-

Creative Biolabs. 4-azidobenzoic acid N-hydroxysuccinimide ester. [Link]

-

National Center for Biotechnology Information. Amino Acid Based Antimicrobial Agents – Synthesis and Properties. PMC. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. CAS 23405-15-4: benzoic acid N-hydroxysuccinimide ester [cymitquimica.com]

- 4. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Photo-induced covalent cross-linking for the analysis of biomolecular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35459H [pubs.rsc.org]

- 6. PubChemLite - 3-azidosulfonylbenzoic acid (C7H5N3O4S) [pubchemlite.lcsb.uni.lu]

- 7. biosynth.com [biosynth.com]

- 8. youtube.com [youtube.com]

- 9. A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. α-Vinyl azide–cysteine click coupling reaction enabled bioorthogonal peptide/protein modification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. interchim.fr [interchim.fr]

An In-Depth Technical Guide to Amine-Reactive Crosslinking Agents

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of amine-reactive crosslinking agents. It is designed to serve as a practical resource, moving beyond a simple catalog of reagents to explain the underlying chemical principles, guide experimental design, and provide field-proven protocols and troubleshooting advice.

The Fundamental Chemistry of Amine-Reactive Crosslinking

Amine-reactive crosslinkers are indispensable tools in modern bioscience, enabling the covalent linkage of biomolecules.[1] These reagents contain electrophilic functional groups that readily react with nucleophilic primary amines (-NH2). In the context of biological macromolecules, the most accessible primary amines are typically the ε-amine of lysine residues and the N-terminal α-amine of polypeptide chains.[1] Due to their positive charge at physiological pH, lysine residues are predominantly located on the exterior of proteins, making them readily available for conjugation.[2]

The strategic use of these crosslinkers allows for the creation of stable bioconjugates for a vast array of applications, from elucidating protein-protein interactions and developing antibody-drug conjugates (ADCs) to creating novel biomaterials.[3]

Core Reaction Mechanisms

The efficacy of amine-reactive crosslinking hinges on a few robust chemical reactions. Understanding these mechanisms is paramount for selecting the appropriate reagent and optimizing reaction conditions.

-

N-Hydroxysuccinimide (NHS) Esters: NHS esters are the most widely used class of amine-reactive crosslinkers due to their high reactivity and the formation of stable, irreversible amide bonds.[4] The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group.[5]

-

Imidoesters: Imidoesters react with primary amines to form amidine bonds.[3] A key feature of this reaction is that it preserves the net charge of the protein since the resulting amidine is protonated at physiological pH, mimicking the original primary amine.[6] Imidoester reactions are most efficient at an alkaline pH of 10.[3]

-

Carbodiimides (EDC): The "Zero-Length" Crosslinker: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a "zero-length" crosslinker, meaning it facilitates the direct conjugation of a carboxyl group to a primary amine without becoming part of the final linkage.[7] EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate, which is then readily displaced by a nucleophilic primary amine, forming a stable amide bond. The EDC itself is released as a soluble urea byproduct.[7] To increase the efficiency and stability of this reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included to convert the transient O-acylisourea intermediate into a more stable amine-reactive NHS ester.[8]

Below is a diagram illustrating the fundamental reaction pathway for NHS ester chemistry.

Caption: NHS Ester Reaction with a Primary Amine.

A Curated Compendium of Amine-Reactive Crosslinkers

The selection of an appropriate crosslinker is a critical decision that profoundly impacts the outcome of an experiment. Key parameters to consider include the nature of the reactive groups (homobifunctional vs. heterobifunctional), the length and composition of the spacer arm, and whether the linker is cleavable.

Classification of Crosslinkers

-

Homobifunctional Crosslinkers: These reagents possess two identical reactive groups, making them suitable for single-step reactions to polymerize molecules or create intramolecular crosslinks.[2]

-

Heterobifunctional Crosslinkers: These contain two different reactive groups, allowing for controlled, sequential reactions. This two-step approach is advantageous for minimizing undesirable self-conjugation and polymerization.[9] A common pairing is an amine-reactive NHS ester on one end and a sulfhydryl-reactive maleimide on the other.[1]

The Significance of the Spacer Arm

The spacer arm is the structural component that connects the reactive groups of a crosslinker. Its length and chemical composition are critical design elements.

-

Spacer Arm Length: The distance between the conjugated molecules is defined by the spacer arm length.[8] Shorter arms are generally preferred for intramolecular crosslinking, while longer arms are necessary for intermolecular crosslinking, especially between large protein complexes.[8] The use of crosslinkers with varying spacer arm lengths can provide valuable structural information about protein interactions.[2]

-

Cleavable vs. Non-Cleavable Spacers: Cleavable crosslinkers contain a linkage within their spacer arm that can be broken under specific conditions (e.g., reduction of a disulfide bond). This feature is particularly useful for applications such as affinity purification and mass spectrometry-based analysis of crosslinked proteins, as it allows for the separation of the conjugated molecules after the initial crosslinking.[6] Non-cleavable linkers form a permanent, stable bond.

-

PEGylated Spacer Arms: The incorporation of polyethylene glycol (PEG) into the spacer arm can enhance the water solubility of the crosslinker and the resulting conjugate.[1] PEGylation can also reduce aggregation and minimize potential immunogenicity.[1]

Comparative Table of Common Amine-Reactive Crosslinkers

| Crosslinker | Type | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Cell Membrane Permeable? | Key Features |

| DSS (Disuccinimidyl suberate) | Homobifunctional | NHS Ester | 11.4 | No | Yes | Widely used for intracellular crosslinking.[4] |

| BS³ (Bis(sulfosuccinimidyl) suberate) | Homobifunctional | Sulfo-NHS Ester | 11.4 | No | No | Water-soluble analog of DSS, ideal for cell surface crosslinking.[4] |

| DSG (Disuccinimidyl glutarate) | Homobifunctional | NHS Ester | 7.7 | No | Yes | Shorter spacer arm than DSS. |

| DMA (Dimethyl adipimidate) | Homobifunctional | Imidoester | 8.6 | No | Yes | Preserves the charge of the original amine.[5][6] |

| DMP (Dimethyl pimelimidate) | Homobifunctional | Imidoester | 9.2 | No | Yes | Slightly longer spacer arm than DMA.[6][10] |

| DMS (Dimethyl suberimidate) | Homobifunctional | Imidoester | 11.0 | No | Yes | Longer spacer arm imidoester.[5] |

| DTBP (Dimethyl 3,3'-dithiobispropionimidate) | Homobifunctional | Imidoester | 11.9 | Yes (Disulfide) | Yes | Cleavable imidoester.[6] |

| DSP (Dithiobis(succinimidyl propionate)) | Homobifunctional | NHS Ester | 12.0 | Yes (Disulfide) | Yes | Cleavable analog of DSS. |

| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Heterobifunctional | Sulfo-NHS Ester, Maleimide | 8.3 | No | No | Commonly used for creating antibody-enzyme conjugates and immunogens.[1] |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Zero-Length | Carbodiimide | 0 | No | Yes | Activates carboxyl groups to react with amines.[7] |

Field-Proven Experimental Protocols

The success of any bioconjugation experiment relies on a well-designed and meticulously executed protocol. The following sections provide detailed, step-by-step methodologies for common applications of amine-reactive crosslinkers.

Protocol 1: General Protein-Protein Crosslinking with an NHS Ester

This protocol provides a general framework for crosslinking two purified proteins using a homobifunctional NHS ester like DSS or BS³.

Materials:

-

Purified Protein A and Protein B

-

NHS Ester Crosslinker (e.g., DSS or BS³)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer, pH 7.2-8.5. Crucially, avoid buffers containing primary amines like Tris or glycine. [11]

-

Organic Solvent (for water-insoluble crosslinkers): Anhydrous DMSO or DMF

-

Quenching Solution: 1M Tris-HCl or Glycine, pH 7.5

-

Desalting column for purification

Procedure:

-

Protein Preparation: Prepare a solution of the protein(s) to be crosslinked in the chosen reaction buffer. The optimal protein concentration will depend on the specific application and should be determined empirically.

-

Crosslinker Preparation: Immediately before use, dissolve the NHS ester crosslinker in the appropriate solvent. For water-insoluble crosslinkers like DSS, use DMSO or DMF. For water-soluble crosslinkers like BS³, the reaction buffer can be used.

-

Crosslinking Reaction: Add the crosslinker solution to the protein solution. A common starting point is a 20- to 50-fold molar excess of the crosslinker to the protein. Incubate the reaction for 30 minutes to 2 hours at room temperature or on ice. The optimal time and temperature should be optimized for each system.

-

Quenching the Reaction: To stop the crosslinking reaction, add the quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching solution will react with any excess NHS ester, preventing further crosslinking. Incubate for 15 minutes.

-

Purification: Remove excess crosslinker and byproducts by dialysis or using a desalting column.

-

Analysis: Analyze the crosslinked products using SDS-PAGE, Western blotting, or mass spectrometry.

Caption: General Workflow for NHS Ester Crosslinking.

Protocol 2: Two-Step Protein Conjugation using EDC/NHS

This protocol is designed for conjugating two proteins without affecting the carboxyl groups of the second protein.[8]

Materials:

-

Protein #1 (containing carboxyl groups)

-

Protein #2 (containing primary amines)

-

EDC

-

NHS or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: PBS, pH 7.2-8.0

-

Quenching/Deactivation Reagent: 2-Mercaptoethanol

-

Final Quenching Solution: Hydroxylamine-HCl

-

Desalting columns

Procedure:

-

Protein #1 Activation:

-

EDC Deactivation: Add 2-mercaptoethanol to a final concentration of 20 mM to quench the excess EDC.[6] Incubate for 10 minutes.

-

Buffer Exchange: Immediately remove the excess activation and quenching reagents by passing the activated Protein #1 through a desalting column equilibrated with Coupling Buffer.

-

Conjugation to Protein #2:

-

Add an equimolar amount of Protein #2 to the activated Protein #1.

-

Incubate for 2 hours at room temperature.[8]

-

-

Final Quenching: Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS esters.[8]

-

Purification: Purify the final conjugate using a desalting column or other appropriate chromatographic method.

Protocol 3: Protein Crosslinking with Imidoesters (e.g., DMP)

This protocol outlines a general procedure for using a homobifunctional imidoester crosslinker.

Materials:

-

Protein sample

-

Imidoester crosslinker (e.g., DMP)

-

Crosslinking Buffer: 0.2 M Triethanolamine or Borate buffer, pH 8.0-9.0. Must be amine-free. [13]